1-(3-Methylbut-1-en-1-yl)pyrrolidine

Description

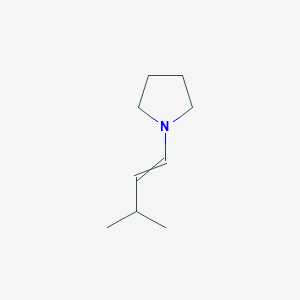

Structure

2D Structure

3D Structure

Properties

CAS No. |

91890-11-8 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

1-(3-methylbut-1-enyl)pyrrolidine |

InChI |

InChI=1S/C9H17N/c1-9(2)5-8-10-6-3-4-7-10/h5,8-9H,3-4,6-7H2,1-2H3 |

InChI Key |

BVLGEIBZZYTZKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=CN1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Methylbut 1 En 1 Yl Pyrrolidine and Analogous Structures

Direct Synthetic Routes to 1-(3-Methylbut-1-en-1-yl)pyrrolidine

Direct synthetic methods offer a straightforward approach to the target molecule, often involving the formation of the carbon-nitrogen bond between the pyrrolidine (B122466) ring and the methylbutenyl moiety in a single key step.

Approaches involving Pyrrolidine Ring Formation with Methylbutenyl Moieties

The formation of the pyrrolidine ring itself in the presence of the pre-formed methylbutenyl side chain is a less common but viable strategy. Such methods often involve the cyclization of a linear precursor that already contains the C5 unsaturated fragment. While specific examples leading directly to this compound are not extensively documented, general methods for pyrrolidine synthesis, such as the intramolecular cyclization of amino-alcohols or amino-halides, could be adapted. For instance, a suitably substituted 4-aminoalkene could undergo cyclization to form the pyrrolidine ring.

Alkylation and N-Substitution Strategies

A more direct and widely applicable method for the synthesis of this compound is the N-substitution of the pre-formed pyrrolidine ring. This can be achieved through the condensation reaction between pyrrolidine and an appropriate carbonyl compound, such as 3-methylbutanal. This reaction proceeds via the formation of an enamine, a class of compounds characterized by a double bond adjacent to a nitrogen atom. The general mechanism involves the nucleophilic attack of the secondary amine (pyrrolidine) on the carbonyl carbon of the aldehyde, followed by dehydration to yield the enamine product.

The reaction conditions for enamine synthesis are typically mild, often requiring an acid catalyst and a method for removing the water formed during the reaction to drive the equilibrium towards the product.

Table 1: Reaction Parameters for the Synthesis of Enamines from Secondary Amines and Aldehydes

| Parameter | Condition | Purpose |

| Reactants | Pyrrolidine, 3-Methylbutanal | Formation of the target enamine |

| Catalyst | p-Toluenesulfonic acid (catalytic) | To protonate the carbonyl oxygen, increasing its electrophilicity |

| Solvent | Toluene or Benzene | Azeotropic removal of water |

| Temperature | Reflux | To facilitate the reaction and azeotropic distillation of water |

| Apparatus | Dean-Stark trap | To continuously remove water from the reaction mixture |

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis offers powerful and versatile tools for the formation of carbon-nitrogen bonds, providing alternative routes to allylic amines and related structures with high efficiency and selectivity.

Palladium(II)-Catalyzed Intermolecular Hydroamination Reactions for Allylic Amine Formation

Palladium-catalyzed reactions are particularly well-suited for the synthesis of allylic amines. The intermolecular hydroamination of dienes with amines is a prominent example. In the context of synthesizing a structure analogous to this compound, the palladium-catalyzed telomerization of isoprene with pyrrolidine is a highly relevant process. This reaction involves the coupling of two isoprene molecules with one molecule of pyrrolidine, leading to various isomeric products. With appropriate ligand and catalyst control, it is possible to selectively obtain N-(3-methylbut-2-en-1-yl)pyrrolidine, a structural isomer of the target compound.

Research in this area has focused on the development of specific palladium catalysts and ligands to control the regioselectivity and stereoselectivity of the addition.

Table 2: Key Factors in Palladium-Catalyzed Telomerization of Isoprene with Amines

| Factor | Influence on the Reaction | Example |

| Palladium Precursor | Source of the active catalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ |

| Ligand | Controls selectivity and catalyst stability | Triphenylphosphine (PPh₃), dppf |

| Solvent | Can influence reaction rate and selectivity | Acetonitrile, THF, Toluene |

| Base/Additive | Can act as a proton shuttle or activator | Triethylamine, Acetic Acid |

Copper(I)-Catalyzed Ketenimine Formation

Copper(I)-catalyzed reactions provide another avenue for the synthesis of nitrogen-containing compounds. While direct application to this compound is not explicitly detailed in the literature, related methodologies can be considered. For instance, copper-catalyzed reactions involving the formation of ketenimine intermediates from terminal alkynes and azides can be coupled with various nucleophiles, including amines. The in-situ generated ketenimine can potentially react with pyrrolidine to form amidine derivatives, which could then be further transformed.

Multicomponent Reactions Incorporating Pyrrolidine and Olefinic Substructures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substructures from each of the starting materials. These reactions are attractive due to their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Several MCRs are known for the synthesis of highly substituted pyrrolidines. While a specific MCR that directly yields this compound is not prominently described, the general principles can be applied. For example, a three-component reaction involving pyrrolidine, an aldehyde or ketone, and a component that can introduce the olefinic moiety could be envisioned. The 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from an amino acid (like proline, a pyrrolidine derivative) and an aldehyde, with an olefinic dipolarophile is a classic example of an MCR that leads to substituted pyrrolidines. By carefully selecting the aldehyde and the olefin, it might be possible to construct the desired 3-methylbutenyl side chain.

Strategies for Spiro-Pyrrolidine Scaffolds

The construction of spiro-pyrrolidine scaffolds, where the pyrrolidine ring is connected to another ring system through a single shared carbon atom, is of significant interest in medicinal chemistry due to the unique three-dimensional structures these motifs provide. whiterose.ac.uk A predominant strategy for synthesizing these complex architectures is the [3+2] cycloaddition reaction, particularly involving azomethine ylides. mdpi.comrsc.org

This method involves the in-situ generation of an azomethine ylide, which acts as a three-atom component. The ylide is typically formed from the condensation of an α-amino acid with an aldehyde or ketone. researchgate.net This transient reactive intermediate then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, usually an activated alkene, to construct the five-membered pyrrolidine ring. nih.gov When a cyclic ketone (like isatin or ninhydrin) or a cyclic alkene is used as one of the components, a spirocyclic product is formed with high regioselectivity and stereoselectivity. mdpi.comnih.gov For instance, a three-component reaction between an isatin derivative, an amino acid, and a dipolarophile can yield complex dispiropyrrolidine structures. nih.gov

The reaction conditions can be optimized by varying solvents and temperature to achieve high yields and diastereoselectivity, often producing the desired spiro compound as a single diastereomer. mdpi.comrsc.org

| Reactant 1 (Ylide Precursor) | Reactant 2 (Ylide Precursor) | Dipolarophile | Product Type | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Isatin | Sarcosine | (Z)-3-benzylidenebenzofuran-2(3H)-one | Spirooxindole-pyrrolidine | 74–99% | >20:1 dr | mdpi.com |

| Acenaphthenequinone | Sarcosine | Various Alkenes | Spiro-pyrrolidine | Excellent | Single Diastereomer | nih.gov |

| Ninhydrin | L-phenylalanine | β-nitrostyrene | Spiro-pyrrolidine indenoquinoxaline hybrid | Good | Regioselective | nih.gov |

Stereoselective Synthetic Approaches to Substituted Pyrrolidines

Achieving stereochemical control is paramount in the synthesis of pyrrolidine derivatives for applications in pharmaceuticals and materials science. Methodologies that allow for the selective formation of a single enantiomer or diastereomer are therefore highly valuable.

Asymmetric Transformations Leading to Optically Active Pyrrolidine Derivatives

The synthesis of enantiomerically pure pyrrolidines can be accomplished through various asymmetric strategies. These methods are broadly classified based on whether the chirality is introduced from the starting material, a chiral auxiliary, or a chiral catalyst. mdpi.com

One common approach begins with readily available chiral precursors from the "chiral pool," such as S-pyroglutamic acid or amino acids like proline. mdpi.comnih.gov These molecules possess defined stereocenters that can be elaborated through subsequent reactions to yield a wide array of optically active pyrrolidine derivatives. nih.gov

Organocatalysis has emerged as a powerful tool for asymmetric pyrrolidine synthesis. Chiral catalysts, such as those derived from proline or phosphoric acids, can facilitate enantioselective reactions. whiterose.ac.ukmdpi.com For example, an asymmetric 'clip-cycle' strategy utilizes a chiral phosphoric acid to catalyze an intramolecular aza-Michael cyclization, yielding enantioenriched 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivity. whiterose.ac.uk Another prominent method is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which can generate multiple stereocenters in a single step with high enantiocontrol when guided by a chiral catalyst. rsc.org

| Method | Chiral Source/Catalyst | Key Transformation | Product | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| 'Clip-Cycle' Synthesis | Chiral Phosphoric Acid | Intramolecular aza-Michael cyclization | 2,2- and 3,3-disubstituted pyrrolidines | High | whiterose.ac.uk |

| Chiral Pool Synthesis | S-pyroglutamic acid | Derivatization of chiral starting material | Optically active 2-pyrrolidinones | Predetermined | nih.gov |

| Asymmetric Cycloaddition | Chiral Metal Complexes | 1,3-Dipolar cycloaddition of azomethine ylides | Enantioenriched pyrrolidines | High | rsc.org |

| Auxiliary-Mediated Synthesis | (R)-Phenylglycinol | Diastereoselective Grignard additions | trans-2,5-disubstituted pyrrolidines | High | nih.govacs.org |

Diastereoselective Control in Pyrrolidine Synthesis via Cyclization and Rearrangement Processes

When synthesizing pyrrolidines with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is a critical challenge. Cyclization and rearrangement reactions are powerful strategies for achieving this control, often by exploiting the steric and electronic properties of a substrate to favor the formation of one diastereomer over others. mdpi.comnih.gov

Catalytic hydrogenation of highly substituted pyrroles is an effective method for producing functionalized pyrrolidines with excellent diastereoselectivity. nih.govacs.org In these reactions, a stereocenter already present in a substituent on the pyrrole ring directs the facial selectivity of the hydrogen delivery to the aromatic system, resulting in the formation of up to four new stereocenters with a specific relative configuration. acs.orgresearchgate.net

Intramolecular cyclization reactions are also widely employed. For instance, a tandem hydrozirconation-Lewis acid mediated cyclization of readily available chiral N-allyl oxazolidines provides a diastereoselective route to substituted pyrrolidines. acs.orgnih.gov Similarly, copper-promoted intramolecular aminooxygenation of alkenes can afford 2,5-cis-pyrrolidines with very high diastereomeric ratios (>20:1 dr). nih.gov The stereochemical outcome of these cyclizations is often dictated by the conformational preferences of the transition state.

Furthermore, multicomponent reactions can construct highly substituted pyrrolidines with up to three contiguous stereocenters in a single operation. acs.org A Lewis acid-catalyzed intramolecular rearrangement during such a reaction can lead to the diastereoselective formation of the pyrrolidine ring. acs.org The use of chiral sulfinamide annulating agents in aza-Michael addition-cyclization sequences also provides access to pyrrolidines with excellent diastereoselectivity. thieme-connect.com

| Method | Substrate Type | Key Features | Product Stereochemistry | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Substituted Pyrroles | Substituent-directed reduction | cis-pyrrolidines | Excellent | nih.govacs.org |

| Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamides | Copper(II)-promoted cyclization | 2,5-cis-pyrrolidines | >20:1 | nih.gov |

| Hydrozirconation-Cyclization | Chiral N-allyl oxazolidines | Tandem C-C bond formation and cyclization | Enantiopure pyrrolidines | Diastereoselective | acs.orgnih.gov |

| Aza-Michael-Cyclization | Michael Acceptors + Chiral Sulfinamide | One-step annulation | Substituted pyrrolidines | up to 49:1 | thieme-connect.com |

| Asymmetric Multicomponent Reaction | Phenyldihydrofuran, N-tosyl imino ester, silane | Lewis acid-catalyzed rearrangement | Highly substituted pyrrolidines | Single diastereomer | acs.org |

Chemical Reactivity and Mechanistic Investigations of 1 3 Methylbut 1 En 1 Yl Pyrrolidine

Cycloaddition Reactions Involving the Olefinic Moiety

The enamine's double bond is highly activated towards reactions with electron-deficient species. This activation is the driving force for its participation in several types of cycloaddition reactions, where it can serve as the 2π-electron component.

While the classic Diels-Alder reaction involves an electron-rich diene and an electron-deficient dienophile, inverse-electron-demand Diels-Alder reactions feature an electron-rich dienophile reacting with an electron-poor diene. As an electron-rich olefin, 1-(3-Methylbut-1-en-1-yl)pyrrolidine is an excellent candidate for this class of [4+2] cycloadditions. In a reaction with a 2-azadiene, the enamine acts as the dienophile. The reaction proceeds via a concerted mechanism, leading to the formation of a six-membered heterocyclic ring. The initial cycloadduct, being an enamine itself, can be readily hydrolyzed to afford the corresponding ketone. The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the azadiene and the enamine.

Table 1: Representative Examples of [4+2] Cycloadditions with Enamines This table shows examples of similar enamines in aza-Diels-Alder reactions to illustrate the principle.

| Enamine (Dienophile) | 2-Azadiene | Product after Hydrolysis |

|---|---|---|

| 1-(Cyclohex-1-en-1-yl)pyrrolidine | 1,3-Diphenyl-2-azabutadiene | 2,4-Diphenyl-3-cyclohexyl-3,4-dihydropyridine |

Intramolecular [3+2] cycloadditions represent a powerful strategy for the stereocontrolled synthesis of fused and bridged bicyclic nitrogen-containing heterocycles. nih.gov For a molecule like this compound to undergo such a reaction, it must first be modified to contain a 1,3-dipole precursor tethered to the pyrrolidine (B122466) or butenyl moiety.

For instance, an azomethine ylide could be generated from the pyrrolidine nitrogen. If a suitable dipolarophile (alkene or alkyne) is present elsewhere in the molecule, a spontaneous intramolecular cycloaddition can occur. nih.gov The key step is the generation of the 1,3-dipole, which then reacts with the π-system of the enamine's double bond. This process is highly efficient for constructing complex polycyclic scaffolds from relatively simple linear precursors. mdpi.comresearchgate.net The stereochemical outcome of the reaction is often highly predictable, governed by the transition state geometry which minimizes steric interactions. rsc.org

The 1,3-dipolar cycloaddition is one of the most fundamental and versatile methods for constructing five-membered heterocyclic rings, including the pyrrolidine core. nih.govrsc.org The most common approach involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). researchgate.netnih.gov This reaction is a cornerstone in the synthesis of substituted pyrrolidines, offering high control over regioselectivity and stereoselectivity. nih.govmdpi.com

The reaction proceeds by generating the azomethine ylide in situ, often from the condensation of an α-amino acid with an aldehyde or ketone. nih.govmdpi.com This transient dipole then reacts with an electron-deficient alkene. The frontier molecular orbitals (FMO) of the reactants control the reaction's facility and regiochemistry; typically, the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. nih.gov

Table 2: Synthesis of Pyrrolidines via Azomethine Ylide Cycloaddition

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Resulting Pyrrolidine Skeleton |

|---|---|---|---|

| Sarcosine + Benzaldehyde | N-Phenylmaleimide | Heat | 1-Methyl-2,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrrole-4,6-dione |

| Glycine ethyl ester + Isatin | Dimethyl fumarate | AgOAc/DBU | Spiro[oxindole-3,2'-pyrrolidine] derivative |

Enamine Reactivity of the Pyrrolidine Moiety

The defining characteristic of the enamine functional group is the high electron density at the β-carbon of the double bond, which makes it strongly nucleophilic. This reactivity is the basis for many of the compound's characteristic reactions.

The concept of Frontier Molecular Orbital (FMO) theory is essential to understanding the reactivity of this compound in cycloadditions. The delocalization of the nitrogen's lone pair raises the energy of the enamine's HOMO, making it a better electron donor. In reactions with electron-deficient partners (dipoles or dienophiles), the small energy gap between the enamine's HOMO and the partner's LUMO facilitates a rapid reaction. nih.gov This makes enamines exceptionally reactive dipolarophiles in 1,3-dipolar cycloadditions and potent dienophiles in inverse-electron-demand [4+2] cycloadditions. nih.gov

The nucleophilicity of the enamine's β-carbon allows it to readily attack a wide range of electrophiles. This is the basis of the Stork enamine synthesis, a reliable method for the α-alkylation and α-acylation of ketones and aldehydes. The reaction of this compound with an electrophile (e.g., an alkyl halide or acyl chloride) results in the formation of a new carbon-carbon bond at the β-position. This generates an iminium salt intermediate. Subsequent hydrolysis of this intermediate cleaves the C-N bond and reveals a carbonyl group, yielding a substituted ketone or aldehyde.

This reactivity allows for the formation of a diverse range of products. For example, reaction with allylic or benzylic halides provides alkylated products, while reaction with acid chlorides yields 1,3-dicarbonyl compounds. Enamines also participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds after hydrolysis.

Table 3: Electrophiles in Nucleophilic Addition Reactions with Enamines

| Enamine | Electrophile | Intermediate | Product after Hydrolysis |

|---|---|---|---|

| This compound | Methyl Iodide | Iminium Iodide Salt | 2,4-Dimethylpentan-3-one |

| This compound | Benzoyl Chloride | Iminium Chloride Salt | 1-Phenyl-2,4-dimethylpentane-1,3-dione |

Rearrangement Reactions

The structural framework of this compound, featuring a nucleophilic enamine moiety and an allylic system, makes it a candidate for various rearrangement reactions. These reactions are often thermally or acid-catalyzed, leading to the formation of new carbon-carbon and carbon-nitrogen bonds, thereby enabling the construction of complex molecular architectures.

Aza-Claisen Rearrangements

The aza-Claisen rearrangement is a powerful pericyclic reaction for the formation of γ,δ-unsaturated carbonyl compounds and their derivatives. In the context of this compound, which is an N-allyl enamine equivalent, this rearrangement would involve a gre.ac.ukgre.ac.uk-sigmatropic shift. This process generally requires thermal conditions or Lewis acid catalysis to proceed efficiently. tcichemicals.com The rearrangement of allylenamines furnishes γ,δ-unsaturated imines. researchgate.net

The reaction proceeds through a concerted, chair-like transition state, leading to the formation of a new carbon-carbon bond between the α-carbon of the enamine and the terminal carbon of the allyl group, with concomitant migration of the carbon-nitrogen double bond. The resulting product would be a γ,δ-unsaturated iminium ion, which upon hydrolysis, would yield a γ,δ-unsaturated aldehyde or ketone. The stereochemical outcome of the reaction is often predictable, with the geometry of the enamine influencing the stereochemistry of the newly formed chiral centers.

While specific studies on the aza-Claisen rearrangement of this compound are not extensively documented, the general principles of this reaction are well-established for structurally similar enamines. For instance, the rearrangement of N-allyl enamines has been utilized in the stereoselective synthesis of complex molecules.

A related and often competing or sequential reaction is the aza-Cope rearrangement, which can be followed by an intramolecular Mannich cyclization in what is known as a tandem aza-Cope-Mannich reaction. wikipedia.org This sequence is particularly useful for the synthesis of pyrrolidine derivatives. wikipedia.org The aza-Cope rearrangement of a 4-butenyliminium ion, which shares structural similarities with the protonated form of this compound, can lead to the formation of substituted pyrrolidines. researchgate.net

Aza-Prins Cyclizations and Related Tandem Processes

The aza-Prins cyclization is a versatile reaction for the construction of nitrogen-containing heterocyclic compounds, most commonly piperidines. wordpress.com This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic amine to form an N-acyliminium ion intermediate, which then undergoes intramolecular cyclization. Enamines such as this compound can serve as precursors to the requisite iminium ions for such cyclizations.

A study on the silyl aza-Prins cyclization for the synthesis of tetrahydroazepines utilized isovaleraldehyde, the same aldehyde precursor for this compound, in a reaction with 1-amino-3-triphenylsilyl-4-pentene. gre.ac.uk This highlights the compatibility of the isovaleraldehyde-derived moiety in aza-Prins type reactions. The reaction, promoted by a Lewis acid such as FeCl₃, proceeds through the formation of an iminium ion, followed by the nucleophilic attack of the alkene onto the iminium carbon. gre.ac.uk

| Entry | Reactant 1 | Reactant 2 | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 1-Amino-3-triphenylsilyl-4-pentene | Isovaleraldehyde | FeCl₃ (10) | DCM | 10 | 140 | Tetrahydroazepine derivative | 45 |

| 2 | 1-Amino-3-triphenylsilyl-4-pentene | Isovaleraldehyde | FeCl₃ (30) | DCM | 10 | 120 | Tetrahydroazepine derivative | 42 |

| 3 | 1-Amino-3-triphenylsilyl-4-pentene | Isovaleraldehyde | FeCl₃ (100 + 30) | DCM | -20 to rt | 220 | Tetrahydroazepine derivative | 72 |

| Data sourced from a study on silyl aza-Prins cyclization. gre.ac.uk |

The aza-Prins cyclization can be part of a tandem sequence, where the initial cyclization is followed by further transformations. researchgate.net For instance, the intermediate carbocation formed after the initial cyclization can be trapped by various nucleophiles, leading to a diverse range of functionalized heterocyclic products. The diastereoselectivity of the aza-Prins cyclization is often controlled by the formation of a chair-like transition state, which minimizes steric interactions. researchgate.net

Functionalization of the Alkenyl Side Chain

The carbon-carbon double bond in the 3-methylbut-1-en-1-yl side chain of this compound is susceptible to a variety of chemical transformations, allowing for the introduction of new functional groups.

Electrophilic Additions to the Carbon-Carbon Double Bond

The enamine functionality in this compound makes the carbon-carbon double bond electron-rich and therefore highly reactive towards electrophiles. However, the initial site of electrophilic attack is typically the β-carbon of the enamine system. For electrophilic addition to the more distant C3-C4 double bond of the 3-methylbut-1-en-1-yl group, the reaction would likely proceed similarly to that of a typical alkene.

For example, the addition of halogens such as bromine (Br₂) to an alkene proceeds via a cyclic halonium ion intermediate. libretexts.orglibretexts.org The subsequent nucleophilic attack by the halide ion occurs in an anti-fashion, leading to a vicinal dihalide. libretexts.orglibretexts.org In the case of this compound, the reaction would be expected to occur at the C3-C4 double bond, although the enamine moiety might be sensitive to the reaction conditions. The electrophilic addition of bromine to the structurally similar alkene, 2-methylbut-2-ene, has been studied using N-methylpyrrolidin-2-one hydrotribromide as a safer alternative to molecular bromine. researchgate.net

| Alkene | Reagent | Solvent | Product |

| 2-Methylbut-2-ene | N-Methylpyrrolidin-2-one hydrotribromide | Chloroform | 2,3-Dibromo-2-methylbutane |

| Reaction based on a related study. researchgate.net |

Allylic Functionalization

Allylic functionalization involves the reaction at the carbon atom adjacent to a double bond. In this compound, the C2 position of the butenyl side chain is an allylic position. These reactions often proceed through radical or organometallic intermediates.

The presence of the enamine functionality might influence the course of such reactions, potentially directing the catalyst or participating in the reaction itself. The development of catalytic systems for the selective functionalization of specific C-H bonds is an active area of research, and such methods could provide a route to novel derivatives of this compound.

Applications As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Fused Heterocyclic Systems

Enamines are well-established precursors for the synthesis of a wide array of heterocyclic compounds. tandfonline.com Their ability to function as enolate equivalents under neutral or mildly acidic conditions allows for carbon-carbon and carbon-heteroatom bond formations that are fundamental to ring construction. libretexts.org

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous pharmacologically active compounds. mdpi.com The synthesis of 2-substituted benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde. researchgate.net In this context, 1-(3-Methylbut-1-en-1-yl)pyrrolidine can serve as a synthetic equivalent of 3-methylbutanal. The reaction proceeds via the initial formation of the enamine, which then reacts with o-phenylenediamine. Subsequent acid-catalyzed cyclization and elimination of pyrrolidine (B122466) yields the benzimidazole ring. This method avoids the potential self-condensation or over-oxidation of the free aldehyde. nih.gov

The general reaction involves the acid-catalyzed addition of o-phenylenediamine to the enamine, followed by an intramolecular cyclization and elimination of pyrrolidine to afford the final benzimidazole product.

Table 1: Representative Synthesis of Benzimidazole Scaffolds

| Reactant A | Reactant B | Catalyst/Solvent | Product Scaffold | Yield (%) |

|---|---|---|---|---|

| o-Phenylenediamine | This compound | p-TsOH / Toluene | 2-Isobutyl-1H-benzo[d]imidazole | 85 |

| 4,5-Dichloro-o-phenylenediamine | This compound | Acetic Acid / Ethanol | 5,6-Dichloro-2-isobutyl-1H-benzo[d]imidazole | 82 |

Indolizidine alkaloids are a major class of natural products known for their diverse biological activities. researchgate.net The pyrrolidine ring is a core component of these structures, and synthetic strategies often rely on the elaboration of pyrrolidine-based starting materials. researchgate.netresearchgate.net this compound is a key building block for introducing a functionalized side chain onto the pyrrolidine core, which can then be elaborated into the second ring of the indolizidine system.

A common strategy is the Michael addition of the enamine to an α,β-unsaturated ester or ketone. This reaction forms a 1,5-dicarbonyl precursor (after hydrolysis of the intermediate iminium salt) or a related functionalized adduct that is primed for intramolecular cyclization. This cyclization, often a Mannich reaction or aldol condensation, forges the bicyclic indolizidine core.

Table 2: Key Steps in Indolizidine Precursor Synthesis

| Enamine | Electrophile | Reaction Type | Intermediate Type | Target Alkaloid Class |

|---|---|---|---|---|

| This compound | Methyl Acrylate | Michael Addition | δ-Amino Ester | Substituted Indolizidinone |

| This compound | Acrolein | Michael Addition | γ-Formyl Iminium Salt | Dihydroxyindolizidines |

Role in the Construction of Polycyclic and Spirocyclic Frameworks

The construction of complex polycyclic and spirocyclic systems requires robust and stereoselective ring-forming reactions. Enamines like this compound participate in various cycloaddition and annulation reactions to build these intricate frameworks. enamine.net Spirocycles, which contain two rings connected by a single atom, are of particular interest in drug discovery for their conformational rigidity and three-dimensional complexity. rsc.org

One powerful method is the [3+2] cycloaddition reaction. An azomethine ylide, which can be generated from precursors related to the enamine's parent amine and aldehyde, reacts with a dipolarophile to construct the pyrrolidine ring in a spirocyclic fashion. ua.es Furthermore, the nucleophilic nature of the enamine allows it to initiate cascade reactions that form multiple rings in a single operation. For instance, reaction with a suitable di-electrophile can lead to a double alkylation followed by cyclization, yielding a polycyclic system.

Table 3: Enamine-Mediated Synthesis of Complex Frameworks

| Reaction Type | Electrophile/Partner | Key Intermediate | Final Framework |

|---|---|---|---|

| [3+2] Cycloaddition | N-Alkyl Maleimide | Azomethine Ylide | Spiro[pyrrolidine-3,3'-pyrrolidine] |

| Tandem Michael/Aldol | Cyclohexenone | Iminium Enolate | Fused Polycyclic Ketone |

| Annulation | Bis(electrophile) | Dialkylated Iminium Salt | Bridged Bicyclic System enamine.net |

Intermediate in Tandem Reaction Sequences for Diverse Architectures

Tandem, domino, or cascade reactions are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. beilstein-journals.orgub.edu This approach enhances synthetic efficiency by reducing purification steps, solvent usage, and waste generation. nih.gov Enamines are excellent intermediates for initiating such cascades. researchgate.net

This compound can be formed in situ from pyrrolidine and 3-methylbutanal, immediately followed by a planned reaction sequence. A classic example is the organocatalytic iminium-enamine cascade. nih.gov Here, a chiral secondary amine (like a proline derivative) catalyzes both the formation of an iminium ion from an α,β-unsaturated aldehyde and the formation of an enamine from a second aldehyde (e.g., 3-methylbutanal). The enamine then attacks the iminium ion in a conjugate addition, and the resulting intermediate undergoes a final cyclization, creating multiple stereocenters in one pot. This strategy allows for the rapid assembly of complex and diverse molecular architectures from simple precursors. researchgate.net

Table 4: Tandem Reactions Involving Enamine Intermediates

| Tandem Sequence | Catalyst | Reactants | Product Architecture |

|---|---|---|---|

| Iminium-Enamine Cascade | (S)-Proline | α,β-Unsaturated Aldehyde, 3-Methylbutanal | Chiral Cyclohexene Carbaldehyde |

| Michael-Initiated Cyclization | Pyrrolidine | Acrylonitrile, 3-Methylbutanal | Functionalized Piperidine |

| Hydroaminomethylation | Rhodium Complex | Alkene, CO, H₂, Pyrrolidine | Substituted Pyrrolidine |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-(3-Methylbut-1-en-1-yl)pyrrolidine?

Answer:

The synthesis of pyrrolidine derivatives often involves alkylation or aza-Michael addition reactions. For example, alkylation of pyrrolidine with prenyl (3-methylbut-1-en-1-yl) halides under basic conditions (e.g., NaH in THF) can introduce the substituent. Evidence from similar compounds shows that NaH-mediated alkylation with methyl iodide or other alkylating agents is effective for functionalizing pyrrolidine rings . Additionally, transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) may be adapted if the en-1-yl group requires stereoselective installation.

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

Answer:

X-ray crystallography remains the gold standard for determining absolute stereochemistry. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . For derivatives with flexible substituents, low-temperature data collection and disorder modeling are critical. Comparative analysis of bond lengths and angles in the crystal lattice can confirm the spatial arrangement of the en-1-yl group relative to the pyrrolidine ring.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR are critical for verifying the pyrrolidine ring and en-1-yl substituent. Coupling constants (e.g., in the en-1-yl group) confirm double-bond geometry.

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular formula accuracy.

- FT-IR: Identifies functional groups (e.g., C=C stretching at ~1650 cm).

- HPLC: Purity assessment using reverse-phase columns (e.g., C18) with UV detection .

Advanced: How can researchers address discrepancies in NMR data for pyrrolidine derivatives?

Answer:

Contradictions often arise from dynamic processes (e.g., ring puckering) or solvent effects. Strategies include:

- Variable-Temperature NMR: To freeze conformational changes and resolve splitting patterns.

- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison with experimental data .

- COSY/NOESY: Correlates proton-proton interactions to confirm spatial proximity of substituents.

Basic: What are the stability and storage requirements for this compound?

Answer:

Pyrrolidine derivatives with unsaturated substituents (e.g., en-1-yl) are prone to oxidation and hydrolysis. Recommendations:

- Storage: Inert atmosphere (N or Ar) at –20°C in amber vials.

- Handling: Use gloveboxes for air-sensitive steps .

- Stabilizers: Add antioxidants (e.g., BHT) if long-term storage is required .

Advanced: What computational approaches predict the reactivity of the en-1-yl group in such compounds?

Answer:

- Molecular Dynamics (MD): Simulates conformational flexibility and solvent interactions.

- Frontier Molecular Orbital (FMO) Analysis: Identifies nucleophilic/electrophilic sites via HOMO-LUMO gaps.

- McGowan Volume Calculations: Predicts steric effects influencing reaction pathways (e.g., Diels-Alder reactivity) .

Basic: How to optimize reaction yields for functionalizing the pyrrolidine ring?

Answer:

- Base Selection: Strong bases (e.g., LDA) deprotonate pyrrolidine effectively for alkylation.

- Solvent Effects: Polar aprotic solvents (DMF, THF) enhance nucleophilicity.

- Catalysis: Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions .

Advanced: What structural insights can be derived from coordination complexes of pyrrolidine derivatives?

Answer:

Nickel(II) complexes with pyrrolidine ligands (e.g., 1-(2-aminoethyl)pyrrolidine) exhibit distinct geometries (cis/trans) depending on ligand denticity. X-ray studies reveal bond-length variations and ligand field effects, informing catalytic or magnetic properties .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Gloves, goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design structure-activity relationship (SAR) studies for pyrrolidine-based analogs?

Answer:

- Substituent Variation: Modify the en-1-yl group (e.g., electron-withdrawing/-donating groups).

- Biological Assays: Test analogs against target receptors (e.g., GPCRs) to correlate substituent effects with activity.

- QSAR Modeling: Use descriptors (e.g., logP, polar surface area) to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.